2-(2-Methoxyphenyl)thiazolidine
Overview
Description
2-(2-Methoxyphenyl)thiazolidine is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the methoxyphenyl group enhances its pharmacological properties, making it a valuable compound in various scientific research fields.
Mechanism of Action
Target of Action
Thiazolidine derivatives, which include 2-(2-methoxyphenyl)thiazolidine, have been found to exhibit diverse biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . This suggests that these compounds likely interact with a variety of molecular targets.
Mode of Action
Thiazolidinediones, a class of compounds containing a thiazolidine ring, act by activating peroxisome proliferator-activated receptors (ppars), specifically pparγ . This activation leads to an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation
Biochemical Pathways
Thiazolidinediones, which may share similar properties with this compound, are known to affect the insulin signaling pathway . They increase insulin sensitivity in adipose tissue, muscle, and to a lesser extent, the liver, leading to increased glucose utilization and decreased glucose production .
Pharmacokinetics
Thiazolidine derivatives have been reported to have improved selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
Thiazolidine derivatives have been reported to exhibit diverse biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . These effects suggest that this compound may have similar impacts at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenyl)thiazolidine typically involves the reaction of 2-methoxybenzaldehyde with cysteamine hydrochloride. This reaction is carried out in an aqueous or alcoholic medium, often under reflux conditions to facilitate the formation of the thiazolidine ring. The reaction can be represented as follows:
2-Methoxybenzaldehyde+Cysteamine Hydrochloride→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and sonochemistry can be employed to enhance reaction efficiency and yield. Green chemistry approaches, including the use of non-toxic solvents and reusable catalysts, are also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methoxyphenyl)thiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine-2-thione.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
2-(2-Methoxyphenyl)thiazolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its pharmacological activities.
Industry: Utilized in the development of agrochemicals and as intermediates in organic synthesis.
Comparison with Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazole: Exhibits diverse biological activities, including antimicrobial and anticancer effects.
Thiazolidine-2-thione: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness: 2-(2-Methoxyphenyl)thiazolidine is unique due to the presence of the methoxyphenyl group, which enhances its pharmacological properties and makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
2-(2-methoxyphenyl)-1,3-thiazolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-12-9-5-3-2-4-8(9)10-11-6-7-13-10/h2-5,10-11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPJOKSJGDFDBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2NCCS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60961209 | |
Record name | 2-(2-Methoxyphenyl)-1,3-thiazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60961209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40790-78-1 | |
Record name | Thiazolidine, 2-(o-methoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040790781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Methoxyphenyl)-1,3-thiazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60961209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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